molecular formula C7H3BrF3NO3 B2947108 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene CAS No. 1807151-57-0

1-Bromo-3-nitro-5-(trifluoromethoxy)benzene

Cat. No. B2947108
M. Wt: 286.004
InChI Key: DPEUAJNJUIJTKB-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula BrC6H4OCF3. It has a molecular weight of 241.01 .


Synthesis Analysis

This compound undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Molecular Structure Analysis

The SMILES string for this compound is FC(F)(F)Oc1cccc(Br)c1 . The InChI key is WVUDHWBCPSXAFN-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a density of 1.62 g/mL at 25 °C and a refractive index (n20/D) of 1.462 .

Scientific Research Applications

Organometallic Synthesis

"1-Bromo-3,5-bis(trifluoromethyl)benzene" serves as a versatile starting material for organometallic synthesis. It is prepared from 1,3-bis(fluoromethyl)benzene and is used to accomplish a number of synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates, which are fundamental to creating complex organic compounds (Porwisiak & Schlosser, 1996).

Luminescent Probes

Research has shown the potential of using derivatives of "1-Bromo-3,5-bis(trifluoromethyl)benzene" in the synthesis of luminescent probes for selective sensing of metal ions and nitroaromatic explosives. These materials are synthesized using a Ni-catalyzed Yamamoto reaction and can serve as sensitive sensors for detecting hazardous materials, offering applications in safety and environmental monitoring (Guo & Cao, 2015).

Electronic Devices

A significant application includes the use of molecules containing a nitroamine redox center in electronic devices. Such molecules exhibit negative differential resistance and an impressive on-off peak-to-valley ratio, indicating potential for high-performance electronic switches and memory devices (Chen, Reed, Rawlett, & Tour, 1999).

Aryne Chemistry

The compound is also explored in aryne chemistry to generate 1,2-dehydro-(trifluoromethoxy)benzene derivatives, which are intermediates for producing (trifluoromethoxy)naphthalenes. These derivatives have potential applications in organic synthesis, highlighting the versatility of 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene in facilitating complex molecular constructions (Schlosser & Castagnetti, 2001).

Surface Chemistry

Furthermore, the polymerization of related compounds via dehalogenation on graphene and hexagonal boron nitride demonstrates the role of 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene derivatives in surface chemistry, offering insights into the synthesis of polymers through C-C coupling on surfaces. This has implications for the development of advanced materials with tailored properties (Morchutt et al., 2015).

Safety And Hazards

This compound is classified as a combustible liquid. It has a flash point of 145.4 °F (63 °C) in a closed cup . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound’s potential for use in the synthesis of new electronically deficient atropisomeric diphosphine ligands suggests it could have applications in the field of coordination chemistry .

properties

IUPAC Name

1-bromo-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-5(12(13)14)3-6(2-4)15-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUAJNJUIJTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-nitro-5-(trifluoromethoxy)benzene

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